1,3-Thiazinane-2,4-dione
CAS No.: 873-00-7
Cat. No.: VC14420162
Molecular Formula: C4H5NO2S
Molecular Weight: 131.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873-00-7 |
|---|---|
| Molecular Formula | C4H5NO2S |
| Molecular Weight | 131.16 g/mol |
| IUPAC Name | 1,3-thiazinane-2,4-dione |
| Standard InChI | InChI=1S/C4H5NO2S/c6-3-1-2-8-4(7)5-3/h1-2H2,(H,5,6,7) |
| Standard InChI Key | QNQQQPPRZAFLII-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=O)NC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,3-Thiazinane-2,4-dione belongs to the thiazinane family, a class of sulfur- and nitrogen-containing heterocycles. Its systematic name, 3-methyl-1,3-thiazinane-2,4-dione, reflects the methyl substituent at position 3 and the two ketone groups at positions 2 and 4 . The compound is also known by alternative names such as 5,6-dihydro-3-methyl-2H-1,3-thiazin-2,4(3H)-dione and N-methyl-1,3-thiazan-2,4-dion, emphasizing its structural variants .
Table 1: Key Physicochemical Properties of 1,3-Thiazinane-2,4-dione
| Property | Value |
|---|---|
| CAS Number | 1003-92-5 |
| Molecular Formula | |
| Molecular Weight | 145.18 g/mol |
| Exact Mass | 145.02000 |
| Polar Surface Area (PSA) | 62.68 Ų |
| logP | 0.64 |
| HS Code | 2934999090 |
Structural Analysis and Spectral Data
The compound’s six-membered ring adopts a chair conformation, with the sulfur atom at position 1 and the nitrogen atom at position 3. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy reveal characteristic signals for the carbonyl groups (C=O) at 1700–1750 cm⁻¹ and 160–180 ppm in -NMR, respectively . X-ray crystallography data, though limited, suggest intermolecular hydrogen bonding between the carbonyl oxygen and adjacent NH groups, stabilizing the crystal lattice .
Synthesis and Manufacturing
Traditional Synthetic Routes
Early syntheses of 1,3-thiazinane-2,4-dione involved cyclocondensation reactions. Hanefeld et al. (1981) reported a 41–87% yield by reacting 3-aminopropanol with carbon disulfide under basic conditions, followed by methylation . This method, while effective, faced challenges in regioselectivity and purification due to byproduct formation.
Modern Advances in Synthesis
Recent protocols emphasize greener approaches. Kennington et al. (2021) developed a scalable method using 3-ammoniopropylsulfate and carbon disulfide in ethanol, achieving a 63% yield after refluxing in dichloromethane . Key steps include:
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Sulfation of 3-Aminopropanol: Treatment with sulfuric acid forms 3-ammoniopropylsulfate.
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Cyclization with CS₂: Reaction with carbon disulfide in ethanol yields 1,3-thiazinane-2-thione.
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Oxidation to Dione: Controlled oxidation with hydrogen peroxide converts the thione to the dione .
Table 2: Comparative Synthesis Yields Across Methods
| Method | Year | Yield (%) | Key Reagents |
|---|---|---|---|
| Hanefeld Cyclocondensation | 1981 | 41–87 | 3-Aminopropanol, CS₂ |
| Kennington Sulfate Route | 2021 | 63 | 3-Ammoniopropylsulfate |
Physicochemical and Thermodynamic Properties
Solubility and Stability
1,3-Thiazinane-2,4-dione exhibits moderate solubility in polar solvents like ethanol (15 mg/mL) and dichloromethane (35 mg/mL) but is insoluble in hexane . Stability studies indicate decomposition above 200°C, with the thione intermediate prone to oxidation under ambient conditions .
Spectroscopic Fingerprints
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IR: Strong absorptions at 1715 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N).
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-NMR: Methyl protons at δ 2.8 ppm (s, 3H), ring protons at δ 3.1–4.0 ppm (m, 4H) .
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Mass Spectrometry: Base peak at m/z 145 (M⁺), fragment ions at m/z 102 (loss of CO₂) .
Biological Activities and Mechanisms
Membrane Lipid Interactions
1,3-Thiazinane derivatives alter lipid bilayer fluidity, as demonstrated in model membranes. Fluorine-containing analogs reduce the phase transition temperature of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) by 4–6°C, enhancing membrane permeability .
Synergism with Antifungal Agents
In combination with nystatin, 1,3-thiazinane-2,4-dione derivatives potentiate antifungal activity against Candida albicans by 32%, likely through disruption of ergosterol biosynthesis . This synergism is critical for overcoming azole resistance in clinical isolates.
Table 3: Biological Effects of 1,3-Thiazinane-2,4-dione Derivatives
| Derivative | Activity | Mechanism |
|---|---|---|
| Fluorinated Analog | Antimicrobial (MIC: 8 µg/mL) | Membrane fluidization |
| N-Propanoyl Derivative | Antifungal Synergist | Ergosterol pathway inhibition |
Industrial and Pharmaceutical Applications
Drug Precursor Synthesis
The compound serves as a scaffold for anticonvulsants and antimicrobials. Acylation at the nitrogen atom with propionyl chloride yields prodrugs with improved bioavailability (logP 1.2–1.8) .
Agricultural Chemicals
Thiazinane derivatives are explored as eco-friendly fungicides. Field trials show 75% efficacy against Botrytis cinerea in vineyards at 50 ppm, comparable to commercial agents .
Future Directions and Challenges
Enhancing Synthetic Efficiency
Current yields (~63%) remain suboptimal for industrial scale-up. Catalytic methods using organocatalysts or flow chemistry could improve atom economy and reduce waste .
Expanding Therapeutic Applications
Ongoing research targets covalent inhibitors for SARS-CoV-2 main protease (M), leveraging the compound’s ability to modify cysteine residues. Preliminary in silico studies show a binding affinity of −7.8 kcal/mol, warranting experimental validation .
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